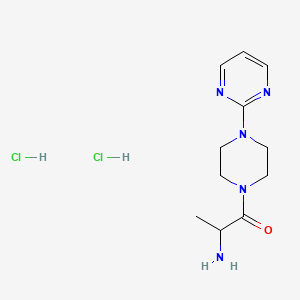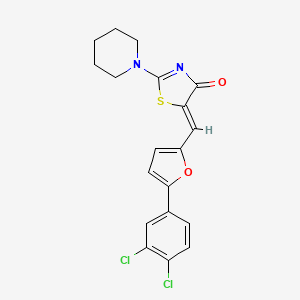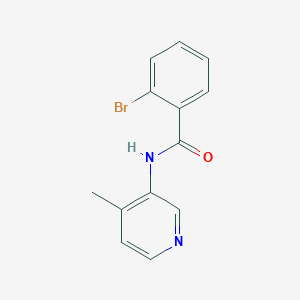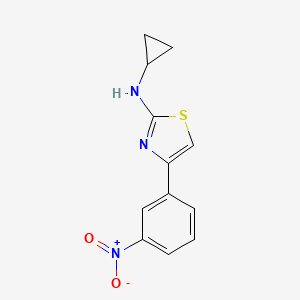![molecular formula C8H15NO B14905406 2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Azabicyclo[211]hexan-4-yl)propan-2-ol is a bicyclic compound featuring a unique structure that includes a nitrogen atom within a bicyclo[211]hexane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of photochemical reactions and subsequent derivatization steps are likely to be scalable for industrial applications .
化学反応の分析
Types of Reactions
2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol has several scientific research applications:
作用機序
The mechanism by which 2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes. For instance, it can act as an inhibitor for certain protein kinases, affecting pathways involved in cell signaling . The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets .
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: This compound shares a similar bicyclic structure but with a different ring size and substitution pattern.
tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol is unique due to its specific bicyclic framework and the presence of a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing complex molecules .
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
2-(2-azabicyclo[2.1.1]hexan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-7(2,10)8-3-6(4-8)9-5-8/h6,9-10H,3-5H2,1-2H3 |
InChIキー |
JBOXNJMSXLFVRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C12CC(C1)NC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


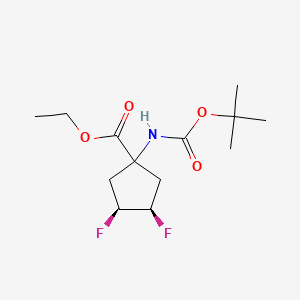
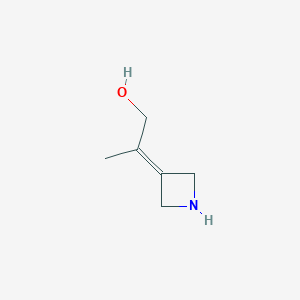
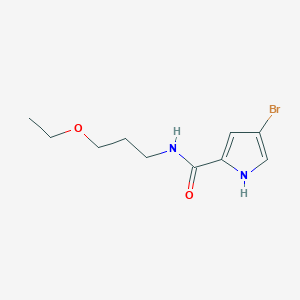

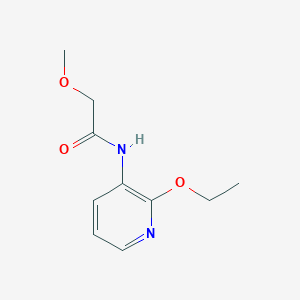
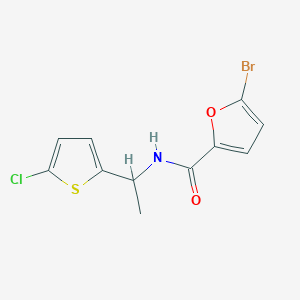
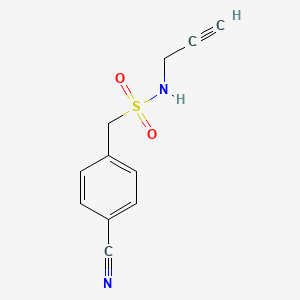
![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
